4-Amino-3-(2,2,2-trifluoroethoxy)benzamide
CAS No.: 1340164-15-9
Cat. No.: VC3079429
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340164-15-9 |
|---|---|
| Molecular Formula | C9H9F3N2O2 |
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | 4-amino-3-(2,2,2-trifluoroethoxy)benzamide |
| Standard InChI | InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-3-5(8(14)15)1-2-6(7)13/h1-3H,4,13H2,(H2,14,15) |
| Standard InChI Key | HSAMQMPDQKNHEN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Amino-3-(2,2,2-trifluoroethoxy)benzamide features a benzene ring with three key substituents: an amino group (-NH₂) at the para-position (C-4), a trifluoroethoxy group (-OCH₂CF₃) at the meta-position (C-3), and a carboxamide group (-CONH₂) extending from C-1. The trifluoroethoxy group contains three fluorine atoms attached to the terminal carbon of the ethoxy chain, creating a highly electronegative region within the molecule.
Physicochemical Properties
The compound demonstrates a balance of hydrophilic and lipophilic characteristics due to its mixed functional groups. The presence of the trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. The amino group at the para-position contributes to the compound's basicity and provides a site for hydrogen bonding interactions, potentially enhancing water solubility.
Table 1: Predicted Physicochemical Properties of 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₉F₃N₂O₂ | Base composition |
| Molecular Weight | ~234.18 g/mol | Moderate molecular weight suitable for drug development |
| Hydrogen Bond Donors | 3 (-NH₂, -CONH₂) | Contributes to aqueous solubility |
| Hydrogen Bond Acceptors | 3 (O, N, F) | Affects binding to biological targets |
| Predicted Log P | ~1.2-1.8 | Moderate lipophilicity, enhanced by CF₃ group |
| pKa (amino group) | ~3.8-4.2 | Weak base character |
Synthesis Approaches
Reduction of Nitro Precursors
One likely synthetic pathway involves the reduction of a corresponding nitro precursor. This approach is supported by information on related compounds, noting the conversion of nitro groups to amino functionality through reduction reactions.
Reaction Scheme:
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Synthesis of 4-nitro-3-(2,2,2-trifluoroethoxy)benzamide
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Reduction to form 4-amino-3-(2,2,2-trifluoroethoxy)benzamide
The reduction step typically employs hydrogen with a palladium catalyst (H₂/Pd-C) in ethanol, as observed with similar fluorinated benzamide derivatives.
Functionalization of 3-(2,2,2-trifluoroethoxy)aniline
Another potential approach would involve:
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Preparation of 3-(2,2,2-trifluoroethoxy)aniline
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Selective para-directed formylation
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Oxidation of the aldehyde to carboxylic acid
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Conversion to amide via acid chloride or coupling reagents
Table 2: Comparison of Potential Synthetic Routes
| Synthetic Approach | Advantages | Challenges | Key Reagents |
|---|---|---|---|
| Nitro Reduction | Straightforward, high yields, mild conditions | Requires nitro precursor synthesis | H₂/Pd-C, ethanol |
| Aniline Functionalization | More direct if starting material available | Regioselectivity challenges | Formylation reagents, oxidizing agents |
| Trifluoroethoxylation of amino-benzoic acid derivatives | Uses simpler starting materials | Multiple protection/deprotection steps | CF₃CH₂OTf, base conditions |
Chemical Reactivity
Reactivity of the Amino Group
The amino group in 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide serves as a nucleophilic center for various transformations:
Acylation Reactions
The amino functionality can undergo N-acylation with acid chlorides or anhydrides to form corresponding amide derivatives. These reactions typically proceed under mild conditions, potentially requiring base catalysis to scavenge the generated HCl.
Diazotization and Coupling
The primary aromatic amine can be converted to diazonium salts, which then serve as intermediates for coupling reactions to form azo compounds or for replacement of the amino group with various functionalities (OH, F, Cl, Br, I, CN).
Reactivity of the Benzamide Group
The benzamide moiety exhibits several characteristic reactions:
Hydrolysis
Under acidic or basic conditions, the amide group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically slower than hydrolysis of aliphatic amides due to resonance stabilization.
Reduction
Similar to related benzamide compounds, the carboxamide group can be reduced to produce benzylamines:
Reagent: LiAlH₄ in anhydrous ether
Product: Corresponding benzylamine derivative
Expected Yield: 80-85% (based on similar benzamide reductions)
Reactivity of the Trifluoroethoxy Group
The trifluoroethoxy substituent exhibits distinctive reactivity patterns:
Nucleophilic Substitution
Under strong alkaline conditions, the trifluoroethoxy group might undergo nucleophilic substitution, though this would likely require harsh conditions due to the stability conferred by the trifluoromethyl group.
Table 3: Predicted Reactivity Patterns
| Functional Group | Reaction Type | Conditions | Expected Products |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acid chlorides, base, 0-25°C | N-acyl derivatives |
| Amino (-NH₂) | Diazotization | NaNO₂, HCl, 0-5°C | Diazonium salt intermediates |
| Benzamide (-CONH₂) | Hydrolysis | 6N HCl or NaOH, heat | Carboxylic acid derivatives |
| Benzamide (-CONH₂) | Reduction | LiAlH₄, THF, reflux | Benzylamine derivatives |
| Trifluoroethoxy (-OCH₂CF₃) | Nucleophilic substitution | Strong base, elevated temperature | Substituted derivatives (less common) |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorption bands would include:
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N–H stretching vibrations of primary amine at approximately 3300-3500 cm⁻¹ (typically appearing as two bands)
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N–H stretching vibration of amide at approximately 3350-3180 cm⁻¹
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C=O stretching of amide group at approximately 1670-1650 cm⁻¹
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C-F stretching vibrations at approximately 1100-1000 cm⁻¹
¹H NMR
Expected ¹H NMR signals would include:
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Aromatic protons (complex pattern due to substitution pattern)
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-OCH₂CF₃ protons (typically a quartet due to coupling with fluorine atoms, δ ≈ 4.3-4.5 ppm)
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-NH₂ protons (broad singlet, δ ≈ 3.8-4.2 ppm)
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-CONH₂ protons (broad singlet, δ ≈ 5.5-6.5 ppm)
¹³C NMR
Characteristic ¹³C NMR signals would include:
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Carbonyl carbon (δ ≈ 165-170 ppm)
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Aromatic carbons (δ ≈ 110-150 ppm)
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-OCH₂CF₃ (methylene carbon, δ ≈ 65-70 ppm)
-
-CF₃ carbon (quartet due to C-F coupling, δ ≈ 120-125 ppm)
Comparative Analysis
Comparison with Related Compounds
Table 4: Structural and Property Comparison with Related Compounds
| Compound | Structural Differences | Key Property Distinctions | Potential Significance |
|---|---|---|---|
| 4-(2,2,2-Trifluoroethoxy)benzamide | Lacks amino group at C-3 | Lower basicity, different H-bonding pattern | May have different receptor binding profile |
| 4-Aminobenzamide | Lacks trifluoroethoxy group | Higher water solubility, lower lipophilicity | Potentially different membrane permeability |
| Flecainide derivatives | More complex structure with piperidine moiety | Different pharmacological target profile | Established cardiac therapeutic properties |
| 1,4-bis(2,2,2-trifluoroethoxy)benzene | Different substitution pattern, lacks amino and amide groups | More lipophilic, no H-bond donors | Different application profile |
Structure-Activity Considerations
The combination of functional groups in 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide presents distinctive characteristics:
-
The amino group provides a site for hydrogen bond donation and potential for further derivatization
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The trifluoroethoxy group enhances metabolic stability and modifies electronic properties of the aromatic ring
-
The benzamide group provides both hydrogen bond donor and acceptor capabilities
This unique combination suggests potential applications distinct from its structural relatives, particularly in contexts where multiple binding interactions with biological targets are required.
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